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Compound of Interest

Compound Name: H-D-Lys(Z)-Obzl HCl

CAS No.: 156917-23-6

Cat. No.: B613098 Get Quote

H-D-Lys(Z)-Obzl HCl, or Nε-Benzyloxycarbonyl-D-lysine benzyl ester hydrochloride, is a non-

standard amino acid derivative pivotal for specialized applications in peptide chemistry.[1][2] Its

utility stems from the unique combination of protecting groups on the D-isomeric backbone,

which offers distinct stereochemical and cleavage properties compared to its L-isomer

counterpart.

The strategic value of this molecule lies in its dual protection scheme:

Nε-Benzyloxycarbonyl (Z or Cbz) group: Protects the side-chain ε-amino group of lysine.

This group is notably stable under the acidic and basic conditions used for Boc and Fmoc

removal, respectively, but is labile to catalytic hydrogenolysis or strong acids like HBr in

acetic acid.[3][4]

Cα-Benzyl ester (Obzl) group: Protects the C-terminal carboxyl group. Similar to the Z group,

it is stable to many standard synthesis conditions but is readily cleaved by hydrogenolysis or

strong acidolysis.[5]

Hydrochloride (HCl) salt: The α-amino group is protonated, forming a stable, crystalline, and

easily handled salt. This necessitates a neutralization step prior to its use in a coupling

reaction to liberate the nucleophilic free amine.[6]

This specific combination of protecting groups makes H-D-Lys(Z)-Obzl HCl particularly suited

for solution-phase peptide synthesis (LPPS) and specialized solid-phase peptide synthesis
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(SPPS) strategies, especially for creating protected peptide fragments.[7]

Key Physicochemical Properties
Property Value Reference(s)

Synonym

N-epsilon-Carbobenzyloxy-D-

lysine benzyl ester

hydrochloride

[1][2]

CAS Number 6366-70-7 [1][7]

Molecular Formula C₂₁H₂₆N₂O₄·HCl [1]

Molecular Weight 406.9 g/mol [1]

Appearance White crystalline powder [1]

Storage Store at 0-8 °C [1]

Core Principles: Orthogonal Protection and
Strategic Deprotection
Successful peptide synthesis hinges on the principle of orthogonal protection, where different

classes of protecting groups can be removed under specific conditions without affecting others.

[8][9] This allows for precise, sequential chemical manipulations. The Z and Obzl groups are

considered "semi-permanent" and are orthogonal to the temporary Nα-protecting groups like

Fmoc (base-labile) and, to a lesser extent, Boc (mild acid-labile).[10][11]

The Z/Obzl strategy is classic in peptide chemistry and offers a robust alternative to tert-butyl-

based side-chain protection, particularly when avoiding strong trifluoroacetic acid (TFA)

cleavage cocktails is desired or when synthesizing peptide fragments that require C-terminal

activation for subsequent ligation.[3][12]

Figure 1: Orthogonal protection scheme showing the distinct cleavage conditions for common

protecting groups.
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Application in Solution-Phase Peptide Synthesis
(LPPS)
LPPS is a powerful technique for producing large quantities of pure peptides and is

exceptionally well-suited for incorporating H-D-Lys(Z)-Obzl HCl. The following protocol details

the synthesis of a model dipeptide, Nα-PG-Xxx-D-Lys(Z)-Obzl.

Protocol 1: Solution-Phase Synthesis of a Protected
Dipeptide
This protocol outlines the coupling of an Nα-protected amino acid (e.g., Z-L-Alanine) to H-D-
Lys(Z)-Obzl HCl.

1. Materials and Reagents:

H-D-Lys(Z)-Obzl HCl

Nα-protected amino acid (e.g., Z-L-Ala-OH)

Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

[13]

Additive: Ethyl cyanohydroxyiminoacetate (Oxyma Pure)[13]

Base: N,N-Diisopropylethylamine (DIEA)

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

Aqueous solutions for work-up: 1 N HCl, 1 N NaHCO₃, Saturated NaCl (brine)

Drying agent: Anhydrous MgSO₄ or Na₂SO₄

2. Experimental Workflow:

Figure 2: Workflow for solution-phase dipeptide synthesis.

3. Step-by-Step Methodology:
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Activation: In a round-bottom flask under an inert atmosphere (N₂), dissolve the Nα-protected

amino acid (1.0 eq), EDC·HCl (1.05 eq), and Oxyma Pure (1.0 eq) in a minimal amount of

DCM/DMF (1:1) and cool to 0°C in an ice bath.[13] The formation of the active ester is often

indicated by a color change.

Neutralization and Coupling: After 5-10 minutes of pre-activation, add H-D-Lys(Z)-Obzl HCl
(1.0 eq) as a solid to the reaction mixture. Immediately add DIEA (1.0 eq) dropwise to

neutralize the hydrochloride salt and liberate the free α-amino group. The reaction pH should

be approximately 8.

Reaction: Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and let it stir at

room temperature overnight (12-16 hours).[13]

Monitoring: Check for the disappearance of starting materials using Thin Layer

Chromatography (TLC) or LC-MS.

Work-up: Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl

Acetate (EtOAc). Wash the organic phase sequentially with 1 N HCl (to remove excess base

and unreacted amine), water, 1 N NaHCO₃ (to remove unreacted acid and additive), and

finally with saturated brine.[13]

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under

reduced pressure.

Purification: The resulting crude product can be purified by recrystallization from a suitable

solvent system (e.g., EtOAc/Hexanes) or by flash column chromatography.

Application in Solid-Phase Peptide Synthesis
(SPPS)
While less common for this specific derivative, H-D-Lys(Z)-Obzl HCl can be incorporated into a

peptide sequence using a Boc/Bzl SPPS strategy, where the final cleavage from the resin is

performed with strong acid.

Protocol 2: Boc-SPPS Incorporation
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This protocol describes the manual coupling of H-D-Lys(Z)-Obzl HCl onto a growing peptide

chain on a solid support.

1. Materials and Reagents:

Peptide-resin with a free N-terminal amine (e.g., Xxx-Merrifield Resin)

H-D-Lys(Z)-Obzl HCl

Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)

Additive: 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure[14]

Base: N,N-Diisopropylethylamine (DIEA)

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Washing Solvents: DMF, DCM, Isopropanol (IPA)

Qualitative Test: Kaiser test kit

2. Experimental Workflow:

Figure 3: Workflow for incorporating H-D-Lys(Z)-Obzl HCl in Boc-SPPS.

3. Step-by-Step Methodology:

Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes in

a peptide synthesis vessel.

Amino Acid Preparation: In a separate vial, dissolve H-D-Lys(Z)-Obzl HCl (3 eq), HOBt (3

eq), and DIEA (3 eq) in DMF. The DIEA neutralizes the HCl salt.

Activation: Add DIC (3 eq) to the amino acid solution and allow it to pre-activate for 5-10

minutes.

Coupling: Drain the DMF from the resin and add the activated amino acid solution. Agitate

the vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.[12]
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Monitoring: After the coupling time, take a small sample of the resin beads, wash them

thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete

coupling. A positive result (blue beads) indicates free amines are still present, and a second

coupling is required.

Washing: Once coupling is complete, drain the reaction solution and wash the resin

extensively with DMF (3x), DCM (3x), and IPA (3x) to remove all excess reagents and

byproducts. The resin is now ready for the next step in the synthesis (e.g., Boc deprotection

of the newly added residue).

Deprotection of Z and Obzl Groups
The final step after assembling the peptide is the removal of the Z and Obzl protecting groups.

The choice of method depends on the overall peptide composition and desired outcome.

Protocol 3: Deprotection via Catalytic Hydrogenolysis
This is the mildest method and is preferred for sensitive peptides.

Procedure: Dissolve the protected peptide in a suitable solvent (e.g., Methanol, Acetic Acid,

or a mixture). Add a catalytic amount of Palladium on carbon (Pd/C, 5-10% w/w).

Hydrogenation: Purge the vessel with hydrogen gas (H₂) and maintain a positive pressure

(or use a balloon) while stirring vigorously. Alternatively, use a hydrogen transfer reagent like

ammonium formate.

Completion: The reaction is typically complete within 2-24 hours. Monitor by TLC or LC-MS.

Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Evaporate the solvent to yield the deprotected peptide.

Protocol 4: Deprotection via Strong Acidolysis
This method is used in Boc-SPPS for simultaneous side-chain deprotection and cleavage from

the resin.

Reagents: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole) or

Trifluoromethanesulfonic acid (TFMSA). Caution: These are extremely corrosive and
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hazardous reagents requiring specialized equipment and handling procedures.[12][15]

Procedure: The peptide-resin is treated with the strong acid cocktail at low temperature

(typically 0°C) for 1-2 hours.

Work-up: The acid is removed under vacuum, and the crude peptide is precipitated and

washed with cold diethyl ether.[16]

Comparison of Deprotection Methods
Method

Reagents &
Conditions

Selectivity Advantages Disadvantages

Hydrogenolysis
H₂ gas, Pd/C

catalyst, RT

Cleaves Z, Obzl,

Trp(For)

Very mild

conditions;

preserves most

other groups.[4]

Incompatible with

sulfur-containing

residues (Met,

Cys); catalyst

can be

pyrophoric.

Strong Acidolysis
Anhydrous HF or

TFMSA, 0°C

Cleaves Z, Obzl,

Boc, tBu, Trt

Simultaneous

cleavage and

deprotection in

Boc-SPPS.[12]

Harsh conditions

can degrade

sensitive

peptides;

requires

specialized,

hazardous setup.

[15]

HBr/Acetic Acid
33% HBr in

Acetic Acid, RT
Cleaves Z group

Effective for Z

group removal

when

hydrogenolysis is

not an option.

Corrosive; can

cause side

reactions; Obzl

group may be

partially cleaved.

[4]

Conclusion and Expert Recommendations

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.peptide.com/custdocs/aapptec%20synthesis%20guide%202-0%20(2).pdf
https://www.sigmaaldrich.com/SG/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/fmoc-cleavage-deprotection
https://www.benchchem.com/pdf/Application_Note_Solid_Phase_Synthesis_of_H_Lys_Gly_OH_HCl.pdf
https://www.creative-peptides.com/resources/protecting-groups-in-peptide-synthesis-a-detailed-guide.html
https://www.peptide.com/custdocs/aapptec%20synthesis%20guide%202-0%20(2).pdf
https://www.sigmaaldrich.com/SG/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/fmoc-cleavage-deprotection
https://www.creative-peptides.com/resources/protecting-groups-in-peptide-synthesis-a-detailed-guide.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The incorporation of H-D-Lys(Z)-Obzl HCl is a strategic choice for peptide chemists aiming to

synthesize complex peptides, protected fragments, or molecules requiring non-standard

deprotection pathways.

For Purity and Scalability: Solution-phase synthesis (Protocol 1) is highly recommended. It

allows for purification at each step, ensuring the final product is of high purity, and is more

readily scalable than SPPS.

For Fragment Synthesis: The Z/Obzl protection scheme is ideal for creating C-terminally

protected peptide fragments. These fragments can be deprotected at the N-terminus and

used in subsequent fragment condensation reactions.

Choice of Deprotection: Catalytic hydrogenolysis (Protocol 3) should be the default method

for removing Z and Obzl groups due to its mildness, provided the peptide sequence is

compatible (i.e., lacks sulfur).

By understanding the chemical principles behind the protecting groups and applying the

detailed protocols provided, researchers can confidently and successfully incorporate H-D-
Lys(Z)-Obzl HCl into their synthetic targets, advancing their research and development goals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.sigmaaldrich.com/SG/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/fmoc-cleavage-deprotection
https://www.benchchem.com/pdf/Application_Note_Solid_Phase_Synthesis_of_H_Lys_Gly_OH_HCl.pdf
https://www.benchchem.com/product/b613098#how-to-incorporate-h-d-lys-z-obzl-hcl-into-a-peptide-sequence
https://www.benchchem.com/product/b613098#how-to-incorporate-h-d-lys-z-obzl-hcl-into-a-peptide-sequence
https://www.benchchem.com/product/b613098#how-to-incorporate-h-d-lys-z-obzl-hcl-into-a-peptide-sequence
https://www.benchchem.com/product/b613098#how-to-incorporate-h-d-lys-z-obzl-hcl-into-a-peptide-sequence
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b613098?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

